molecular formula C7H5F3N2O3 B1456999 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid CAS No. 1174323-36-4

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Cat. No. B1456999
M. Wt: 222.12 g/mol
InChI Key: CENCSYPHQKYCJZ-UHFFFAOYSA-N
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Description

“5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C7H5F3N2O3 . It is a powder in physical form . The IUPAC name of this compound is 5-(2,2,2-trifluoroethoxy)-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for “5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” is 1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-6(7(13)14)12-3-5/h1-3H,4H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” is 221.14 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis and Film-forming Property : Zhao Xiu-tai (1992) studied the synthesis of 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid, which is structurally related to 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. This research explored the film-forming properties of the synthesized compound, highlighting potential applications in material science and coatings Zhao Xiu-tai (1992).

Chemical Synthesis and Reactions

  • Studies on Pyrazines : Sato and Arai (1982) conducted a study on the synthesis of pyrazine derivatives, including 5‐chloropyrazinecarboxylic acid. This research provides insights into the chemical synthesis processes that are likely relevant to the compound Sato & Arai (1982).

  • Substituted Pyrazinecarboxamides : Doležal et al. (2006) explored the synthesis and biological evaluation of substituted pyrazinecarboxamides, detailing the analytical and spectroscopic data of newly prepared compounds. This research aids in understanding the chemical characteristics and potential applications of similar pyrazine derivatives Doležal et al. (2006).

Molecular and Crystal Structure Studies

  • A Monoclinic Polymorph of Pyrazinic Acid : Shi, Wu, and Xing (2006) investigated a monoclinic polymorph of pyrazinic acid, which is structurally related to 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. The study focused on the molecular and crystal structures, providing a foundational understanding of such compounds in solid-state chemistry Shi, Wu, & Xing (2006).

Bioconversion and Catalytic Properties

  • Bioconversion of 2-cyanopyrazine : Wieser, Heinzmann, and Kiener (1997) conducted research on the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336. This study is relevant for understanding the biotransformation processes that could apply to similar pyrazine derivatives Wieser, Heinzmann, & Kiener (1997).

  • Hydrogen Bonding in Zwitterions and Charged Forms : Alfonso, Wang, and Stoeckli-Evans (2001) explored hydrogen bonding in various forms of pyrazine derivatives. This research contributes to a deeper understanding of the molecular interactions and potential applications in catalysis and material science Alfonso, Wang, & Stoeckli-Evans (2001).

Safety And Hazards

The safety data sheet for a related compound, “5-(2,2,2-trifluoroethoxy)pyrazine-2-carbonitrile”, suggests that it should be kept away from heat/sparks/open flames/hot surfaces . Similar precautions are likely applicable to “5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid”.

Future Directions

The future directions for research on “5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” could include exploring its synthetic applications, studying its reactivity, and investigating its potential uses in various fields such as pharmaceuticals .

properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-2-11-4(1-12-5)6(13)14/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENCSYPHQKYCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)OCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Synthesis routes and methods I

Procedure details

To a mixture of methyl 5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate (200 mg, 0.847 mmol) in Dioxane (1.2 mL) was added aqueous 2N HCl (1.0 mL). The reaction was stirred at 80° C. for 16 hrs. The reaction was concentrated in vacuo to afford the title compound quantitatively (188 mg, 0.847 mmol). MS m/z=223.1 (M+H).
Name
methyl 5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate
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200 mg
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1.2 mL
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1 mL
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Synthesis routes and methods II

Procedure details

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COC(=O)c1cnc(OCC(F)(F)F)cn1
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Synthesis routes and methods III

Procedure details

A 5 N sodium hydroxide solution (3 mL) and ethanol (3 mL) were added to a solution of methyl 5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate obtained in Preparation Example 50-(1) (197 mg) in THF (5 mL), and the mixture was heated under reflux for 15 minutes. After returning to room temperature, water and ethyl acetate were added and the aqueous layer was separated. The aqueous layer was adjusted to pH 1 with hydrochloric acid, and ethyl acetate was added to the aqueous layer. The organic layer was separated and dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure to obtain the title compound (87 mg).
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3 mL
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3 mL
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methyl 5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid
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Citations

For This Compound
2
Citations
HJM Gijsen, SA Alonso de Diego… - Journal of Medicinal …, 2018 - ACS Publications
In previous studies, the introduction of electron withdrawing groups to 1,4-oxazine BACE1 inhibitors reduced the pK a of the amidine group, resulting in compound 2 that showed …
Number of citations: 14 pubs.acs.org
LH Pettus, MP Bourbeau, J Bradley… - Journal of medicinal …, 2019 - ACS Publications
β-Site amyloid precursor protein cleaving enzyme 1 (BACE1) is an aspartyl protease that plays a key role in the production of amyloid β (Aβ) in the brain and has been extensively …
Number of citations: 26 pubs.acs.org

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